REACTION_CXSMILES
|
[C:1]1([CH3:10])[C:2]([C:7]([NH2:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.F[B-](F)(F)F.[CH2:16]([O+](CC)CC)[CH3:17]>ClCCl>[CH3:10][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[NH:9])[O:8][CH2:16][CH3:17] |f:1.2|
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)N)C
|
Name
|
|
Quantity
|
106 mL
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)[O+](CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Two-thirds of dichloromethane was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
After addition of ether (400 mL) to the concentrate
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 3 h under ice-
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
Precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(OCC)=N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.7 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 133% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |